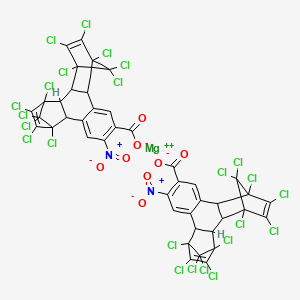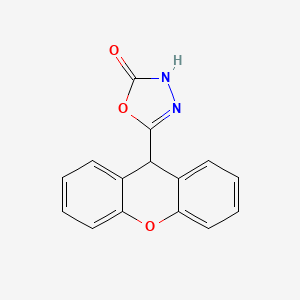![molecular formula C11H8N2O5S B1608055 {[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid CAS No. 67572-43-4](/img/structure/B1608055.png)
{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Overview
Description
The compound “{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a common feature in many bioactive compounds . The 1,3,4-oxadiazole ring is a heterocyclic compound, and it is often found in various pharmaceuticals due to its diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 1,3-benzodioxole ring attached to a 1,3,4-oxadiazole ring via a sulfur atom, with an acetic acid group also attached to the sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Drug Discovery for Tuberculosis
The benzodioxole nucleus, a component of the compound , has been utilized in the development of novel drugs aimed at treating tuberculosis. This application is significant due to the ongoing need for effective treatments against resistant strains of tuberculosis .
Antinociceptive Agents
Derivatives of 1,3,4-thiadiazole, which is structurally related to the compound, have been synthesized and evaluated for their potential as antinociceptive agents. These compounds have shown effects against mechanical, thermal, and chemical stimuli, indicating their potential use in pain management .
Antimicrobial Activity
Benzodioxol derivatives have demonstrated antimicrobial properties, suggesting that the compound could be explored for its efficacy against various bacterial infections. This is particularly relevant in the context of increasing antibiotic resistance .
Schistosomiasis Treatment
The benzodioxole nucleus has been incorporated into compounds for combating schistosomiasis, a parasitic disease. Research in this area could lead to new treatments for this neglected tropical disease .
Epilepsy Management
Compounds containing the benzodioxole structure have been investigated for their potential to counter epilepsy. This application is crucial for developing new therapeutic options for seizure disorders .
Analgesic Applications
The structural similarity of the compound to known analgesic agents suggests that it could be explored for its pain-relieving properties. This could lead to the development of new analgesics with potentially fewer side effects .
Anti-inflammatory Properties
Given the compound’s chemical structure, it may possess anti-inflammatory properties, making it a candidate for research into treatments for various inflammatory conditions .
Neuroprotective Effects
The compound’s potential neuroprotective effects could be valuable in the study of neurodegenerative diseases. Research in this area could contribute to the development of drugs that protect nerve cells from damage .
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds containing 1,3-benzodioxole and 1,3,4-oxadiazole rings have been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects .
Safety and Hazards
properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-9(15)4-19-11-13-12-10(18-11)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYZYDPQJWUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360150 | |
| Record name | {[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid | |
CAS RN |
67572-43-4 | |
| Record name | {[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)
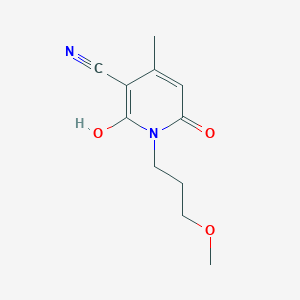

![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)
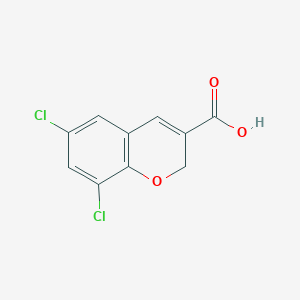
![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)
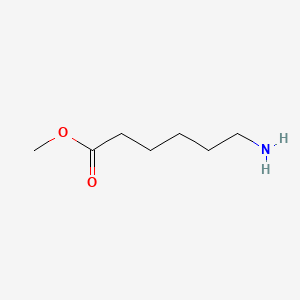
![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)
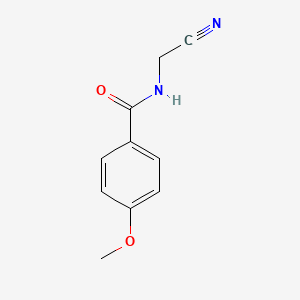
![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)

